molecular formula C10H7F3N4O2S B12447716 N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12447716
M. Wt: 304.25 g/mol
InChI Key: BNVXJTWWMMIRJK-UHFFFAOYSA-N
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Description

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the pyrimidine ring. The final step involves the attachment of the glycine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for developing new therapeutic agents and optimizing their efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

Uniqueness

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its combination of a thiazole ring, a trifluoromethyl group, and a pyrimidine ring, which confer specific chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for scientific research and industrial applications.

Properties

Molecular Formula

C10H7F3N4O2S

Molecular Weight

304.25 g/mol

IUPAC Name

2-[[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C10H7F3N4O2S/c11-10(12,13)6-3-5(8-14-1-2-20-8)16-9(17-6)15-4-7(18)19/h1-3H,4H2,(H,18,19)(H,15,16,17)

InChI Key

BNVXJTWWMMIRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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